6-Bromo-7-methyl-4-cinnolinol
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Overview
Description
6-Bromo-7-methyl-4-cinnolinol is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methyl groups in the structure of this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-4-cinnolinol typically involves the bromination of 7-methyl-4-cinnolinol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetonitrile. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-4-cinnolinol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted cinnolines, quinones, and dehalogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-7-methyl-4-cinnolinol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-4-cinnolinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-hydroxycoumarin: Known for its photolabile properties and used in photochemical studies.
7-Methyl-4-cinnolinol: The parent compound without the bromine substitution.
6-Bromo-7-methylpurine: Used in radiopharmaceutical applications for imaging studies
Uniqueness
6-Bromo-7-methyl-4-cinnolinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methyl groups enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
90721-36-1 |
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Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-7-methyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)4-11-12-8/h2-4H,1H3,(H,12,13) |
InChI Key |
BSLSQVLTGPFELR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)C=NN2 |
Origin of Product |
United States |
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